Mal-amido--PEG12-NHS

Description

The exact mass of the compound Maleimide-PEG12-NHS ester is 865.40557679 g/mol and the complexity rating of the compound is 1190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNZLSLPQXOOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N3O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-92-5 | |

| Record name | Mal-amido--PEG12-NHS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of Mal-amido--PEG12-NHS ester?

An In-Depth Technical Guide to the Mechanism of Mal-amido--PEG12-NHS Ester

Authored by: Gemini, Senior Application Scientist

Date: January 3, 2026

Abstract

This compound ester is a heterobifunctional crosslinker that has become an instrumental tool in bioconjugation, particularly for the precise assembly of complex biomolecules like antibody-drug conjugates (ADCs). Its architecture, featuring a thiol-reactive maleimide group, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a discrete 12-unit polyethylene glycol (PEG) spacer, allows for a highly controlled, sequential conjugation strategy. This guide provides a comprehensive exploration of the dual-reaction mechanism, the strategic role of the PEG12 linker, field-proven experimental protocols, and critical stability considerations for the resulting conjugates.

Deconstructing the this compound Ester Architecture

The power of this crosslinker lies in the distinct functionalities of its three core components:

-

N-Hydroxysuccinimide (NHS) Ester: This moiety is an amine-reactive group. It efficiently forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[1][2][3]

-

Maleimide: This group exhibits high chemoselectivity for sulfhydryl (thiol) groups, which are present on cysteine residues.[4][5][6] The reaction forms a stable thioether linkage.

-

PEG12 Spacer: This discrete polyethylene glycol linker consists of 12 ethylene glycol units.[7][8] Unlike polydisperse PEGs, its defined length ensures the creation of homogeneous bioconjugates.[7][9] The PEG12 chain acts as a flexible, hydrophilic spacer that enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[7][8][10][11][12]

This heterobifunctional nature is key to its utility, enabling the specific and covalent linkage of two different molecules while minimizing the formation of unwanted homodimers.[13][14]

The Dual-Reaction Mechanism: A Tale of Two Chemistries

The successful application of this compound ester hinges on understanding and controlling its two distinct reaction mechanisms, which are critically dependent on pH.

The Amine-Reactive NHS Ester: Nucleophilic Acyl Substitution

The reaction of the NHS ester with a primary amine is a classic nucleophilic acyl substitution.[14][15] The unprotonated primary amine (-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses to yield a highly stable amide bond, releasing N-hydroxysuccinimide (NHS) as a leaving group.[1][2][15]

Key Reaction Parameters:

-

Optimal pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[3][14][16]

-

Causality: Below pH 7, primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and drastically slows the reaction.[15][17] Above pH 8.5, the competing reaction—hydrolysis of the NHS ester by hydroxide ions in the aqueous buffer—accelerates significantly, reducing the conjugation yield.[3][14][15]

-

Buffer Choice: The use of amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate buffers, is mandatory to prevent the buffer itself from competing with the target molecule for reaction with the NHS ester.[17][18]

-

Reagent Stability: NHS esters are moisture-sensitive.[18][19] For this reason, the crosslinker should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately prior to its addition to the aqueous reaction mixture.[1][17][19]

The Sulfhydryl-Reactive Maleimide: Michael Addition

The maleimide group reacts with a sulfhydryl (thiol) group via a Michael addition reaction.[5][14] The nucleophilic thiol attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[5][6] This reaction results in the formation of a stable, covalent thioether bond, creating a thiosuccinimide linkage.[4][5][20]

Key Reaction Parameters:

-

Optimal pH: The highest selectivity and efficiency for the thiol-maleimide reaction are achieved within a pH range of 6.5 to 7.5.[4][5][14]

-

Causality: In this pH range, the thiol group is sufficiently nucleophilic to react efficiently, while competitive side reactions are minimized.[6][20] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[5][20] Above pH 7.5, two side reactions become problematic: (1) the maleimide ring begins to hydrolyze to a non-reactive maleamic acid, and (2) reaction with primary amines becomes more favorable.[4][19][21]

-

Reductant Removal: For proteins where the target cysteines exist as disulfide bonds, a pre-reduction step (e.g., using TCEP) is necessary. It is critical to remove the reducing agent completely before adding the maleimide-containing molecule to prevent it from capping the reactive sites.[22]

Quantitative Data and Reaction Parameters

Successful bioconjugation requires careful control of experimental variables. The tables below summarize critical parameters for optimizing reactions with this compound ester.

Table 1: Optimal Reaction Conditions for Reactive Moieties

| Parameter | NHS Ester Moiety | Maleimide Moiety | Rationale & References |

|---|---|---|---|

| Target Group | Primary Amine (-NH₂) | Sulfhydryl (-SH) | High selectivity for specific functional groups.[1][4][23] |

| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 | Balances nucleophilicity of target group against hydrolysis of the reactive moiety.[3][5][14][16] |

| Reaction Buffer | Amine-free (PBS, HEPES) | Non-amine, non-thiol | Avoids competitive reactions from buffer components.[18][19] |

| Temperature | 4°C to Room Temp | 4°C to Room Temp | Lower temperatures can be used to slow hydrolysis and control the reaction rate.[2][19][22] |

| Molar Excess | 5 to 20-fold excess over protein | 1.5 to 10-fold excess over molecule | Empirically determined to drive the reaction to completion.[1][2][22] |

Table 2: Stability of Reactive Groups and Covalent Linkages

| Moiety / Linkage | Condition | Half-life / Stability | Significance & References |

|---|---|---|---|

| NHS Ester | pH 7.0, 4°C | 4-5 hours | Hydrolysis is a major competing reaction. Reagents must be used promptly after reconstitution.[3] |

| NHS Ester | pH 8.6, 4°C | ~10 minutes | Demonstrates rapid hydrolysis at higher pH, reducing conjugation efficiency.[3][15] |

| Maleimide | pH > 7.5 | Susceptible to hydrolysis | Ring-opening forms a non-reactive maleamic acid, halting the conjugation.[4][19] |

| Amide Bond | Physiological pH | Highly Stable / Irreversible | Provides a robust, permanent linkage for the conjugate.[1][14][15] |

| Thiosuccinimide | In vivo (plasma) | Susceptible to retro-Michael reaction | Can lead to premature drug release via exchange with endogenous thiols like albumin.[24][25][26][27] |

Experimental Protocol: A Self-Validating Two-Step Workflow

A sequential, two-step conjugation is the standard, field-proven methodology for using heterobifunctional crosslinkers. This approach ensures specificity and prevents the formation of undesired byproducts. The NHS ester is reacted first due to its greater susceptibility to hydrolysis compared to the maleimide group.[19]

Step 1: Maleimide-Activation of Amine-Containing Protein (e.g., Antibody)

-

Objective: To react the NHS ester end of the crosslinker with primary amines on Protein 1, creating a maleimide-activated intermediate.

-

Protocol:

-

Protein Preparation: Prepare the antibody or other amine-containing protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. Ensure a concentration of 1-10 mg/mL.[14][22]

-

Crosslinker Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[18][19][22]

-

Activation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.[2][13] The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.[2][19]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][13][14]

-

Purification (Critical Step): Remove all excess, unreacted crosslinker using a desalting column (e.g., Zeba™ Spin) or dialysis.[2][13] This step is essential to prevent the unreacted NHS ester from reacting with the second protein and to prevent the maleimide groups from cross-linking the first protein.

-

Step 2: Conjugation to Sulfhydryl-Containing Molecule (e.g., Thiolated Payload)

-

Objective: To react the maleimide groups on the activated Protein 1 with the sulfhydryl group on Protein 2 or a small molecule payload.

-

Protocol:

-

Molecule Preparation: Ensure the second molecule has a free, reactive sulfhydryl group. If necessary, reduce disulfide bonds and remove the reducing agent. Dissolve the molecule in a buffer at pH 6.5-7.5.[5]

-

Conjugation Reaction: Combine the purified, maleimide-activated Protein 1 with the sulfhydryl-containing molecule.

-

Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[19]

-

Quenching (Optional): Add a free thiol, such as L-cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups and prevent further reactions.[22]

-

Final Purification: Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted molecules and quenching agents.

-

Conclusion: Enabling Precision Bioconjugation

This compound ester provides a robust and versatile platform for the covalent linkage of biomolecules. Its power lies in its dual-specificity, which, when coupled with a controlled, pH-dependent workflow, allows for the creation of highly defined conjugates. The integral PEG12 linker further enhances the properties of the final product by improving solubility and reducing steric hindrance. A thorough understanding of the underlying reaction mechanisms, the impact of key parameters like pH, and the stability of the resulting linkages is essential for leveraging this crosslinker to its full potential in applications ranging from the development of next-generation antibody-drug conjugates to the creation of sensitive immunoassay reagents.

References

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]

-

AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

Huang, C., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis Online. Retrieved from [Link]

-

Lyon, R. P., et al. (2013). Self-stabilizing ADCs: antibody-drug conjugates prepared with maleimido drug-linkers that catalyze their own thiosuccinimide ring hydrolysis. Cancer Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Sulfhydryl-Reactive Crosslinkers. Retrieved from [Link]

-

AxisPharm. (n.d.). Mal-amido-PEG-NHS ester. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1983). Hydrolysis of some N-alkylmaleimides. RSC Publishing. Retrieved from [Link]

-

AxisPharm. (n.d.). Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3. Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. purepeg.com [purepeg.com]

- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. broadpharm.com [broadpharm.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. vectorlabs.com [vectorlabs.com]

- 21. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mal-amido--PEG12-NHS: Structure, Properties, and Applications in Bioconjugation

Introduction

In the landscape of modern drug development and biological research, the precise and stable linkage of molecules is paramount. Heterobifunctional crosslinkers are cornerstone reagents in this field, enabling the conjugation of diverse molecular entities, from small molecule drugs to large biologics. Among these, Mal-amido--PEG12-NHS has emerged as a particularly versatile and powerful tool. This guide provides an in-depth technical overview of its chemical structure, properties, and reaction mechanisms, along with practical, field-proven insights for its successful application in bioconjugation.

The Molecular Architecture of this compound

This compound is a heterobifunctional crosslinker that integrates three key chemical motifs: a maleimide group, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] This unique combination of functionalities allows for the covalent linkage of molecules bearing sulfhydryl (thiol) groups to those with primary amines.[1][3]

The maleimide moiety is specifically reactive toward sulfhydryl groups, typically found in cysteine residues of proteins.[4] The NHS ester, on the other hand, is highly reactive towards primary amines, such as those on the N-terminus of a protein or the side chain of lysine residues.[5][6] The PEG12 spacer is a hydrophilic chain that not only enhances the aqueous solubility of the crosslinker and its conjugates but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.[1][2][3]

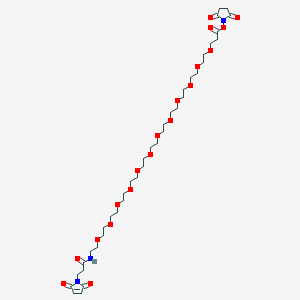

Caption: Chemical structure of this compound.

Core Physicochemical and Reactive Properties

A thorough understanding of the physicochemical properties of this compound is essential for designing robust and reproducible conjugation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C38H63N3O19 | [2][3][7] |

| Molecular Weight | ~865.9 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF) | [8] |

| Storage Conditions | -20°C in a dry, inert atmosphere, protected from light and moisture | [1] |

| Maleimide Reactivity | Specifically reacts with sulfhydryl groups (thiols) | [4] |

| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | [4][9] |

| NHS Ester Reactivity | Reacts with primary amines | [5][6] |

| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | [5][10] |

Expert Insights: The differential pH optima for the maleimide and NHS ester reactions are a critical feature of this crosslinker. This allows for a two-step conjugation strategy, providing greater control over the final conjugate. For instance, one can first react the NHS ester with an amine-containing molecule at a slightly alkaline pH, purify the intermediate, and then react the maleimide with a sulfhydryl-containing molecule at a neutral pH. This sequential approach minimizes the formation of undesirable homodimers.

Reaction Mechanisms: A Tale of Two Chemistries

The utility of this compound lies in its two distinct and highly specific chemical reactions.

The NHS Ester-Amine Coupling: Forming a Stable Amide Bond

The NHS ester is an activated form of a carboxylic acid, which readily reacts with nucleophilic primary amines to form a stable amide bond.[5][10] This reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction is most efficient at a pH range of 7.2 to 8.5.[5][10] At lower pH, the primary amine is protonated and thus less nucleophilic, slowing the reaction rate.[6][11] Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.[5][6][10]

Caption: NHS ester reaction with a primary amine.

The Maleimide-Thiol Michael Addition: A Specific and Stable Linkage

The maleimide group reacts with sulfhydryl groups through a Michael addition reaction, forming a stable thioether bond.[4][12] This reaction is highly specific for sulfhydryls within a pH range of 6.5 to 7.5.[4][9] Above pH 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases, both of which can lead to undesirable side products.[4][9] It is crucial to exclude thiol-containing reagents, such as dithiothreitol (DTT), from the reaction buffer as they will compete with the target sulfhydryl group.[4]

Caption: Maleimide reaction with a sulfhydryl group.

Experimental Protocol: A Step-by-Step Guide to Protein-Protein Conjugation

This protocol outlines a general two-step procedure for conjugating two proteins using this compound.

Materials:

-

Protein 1 (containing primary amines)

-

Protein 2 (containing a free sulfhydryl group)

-

This compound

-

Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reaction Buffer B: 0.1 M Sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns

Procedure:

Step 1: Activation of Protein 1 with this compound

-

Prepare Protein 1: Dissolve Protein 1 in Reaction Buffer A at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein 1 solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B. This buffer exchange also adjusts the pH for the subsequent maleimide reaction.

Step 2: Conjugation of Activated Protein 1 with Protein 2

-

Prepare Protein 2: Dissolve Protein 2 in Reaction Buffer B. If Protein 2 has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like TCEP. Note that if DTT is used, it must be completely removed before proceeding.[13]

-

Conjugation Reaction: Mix the maleimide-activated Protein 1 with Protein 2 at a desired molar ratio (e.g., 1:1).

-

Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To quench any unreacted maleimide groups, add a solution of a free thiol such as cysteine or 2-mercaptoethanol.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the desired conjugate from unreacted proteins and byproducts.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): This crosslinker is used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[12]

-

PEGylation: The introduction of the PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides.

-

Immunoassays: It is used to conjugate enzymes (e.g., HRP) to antibodies for use in ELISA and other immunoassays.[5]

-

Surface Functionalization: this compound can be used to immobilize proteins onto surfaces for applications such as biosensors and microarrays.[12]

-

Fluorescent Labeling: It enables the site-specific attachment of fluorescent dyes to proteins for imaging studies.[12]

Conclusion

This compound is a high-performance heterobifunctional crosslinker that offers researchers and drug developers a reliable and versatile method for creating stable biomolecular conjugates. Its well-defined chemical reactivity, coupled with the beneficial properties of the PEG spacer, provides a high degree of control over the conjugation process. By understanding the principles outlined in this guide, scientists can effectively leverage the power of this compound to advance their research and therapeutic development goals.

References

Sources

- 1. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]

- 2. MAL-amido-PEG12-NHS - CD Bioparticles [cd-bioparticles.net]

- 3. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. precisepeg.com [precisepeg.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to Mal-amido-PEG12-NHS Ester: Properties, Mechanisms, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Mal-amido-PEG12-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, reaction mechanisms, and practical applications of this versatile reagent, ensuring a blend of theoretical understanding and field-proven insights.

Introduction to Heterobifunctional PEG Linkers

In the landscape of modern biotechnology and pharmaceutical development, the precise and stable linkage of molecules is paramount.[1][2] Polyethylene glycol (PEG) linkers have emerged as indispensable tools, offering a hydrophilic and biocompatible spacer to connect biomolecules, drugs, or imaging agents.[3][4][5] This process, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutics by increasing solubility, enhancing stability, and reducing immunogenicity.[4][6][7]

Mal-amido-PEG12-NHS ester is a prime example of a heterobifunctional PEG linker, featuring two distinct reactive moieties at either end of a 12-unit polyethylene glycol chain.[8][9][10] This architecture allows for sequential and specific conjugation reactions, a critical feature for constructing complex bioconjugates like antibody-drug conjugates (ADCs).[1][7] The maleimide group selectively reacts with thiol (sulfhydryl) groups, while the N-hydroxysuccinimide (NHS) ester efficiently couples with primary amines.[1][8][11]

Physicochemical Properties: A Note on Structural Variability

A critical consideration for researchers is the potential for structural variability in commercially available Mal-amido-PEG12-NHS esters. This can lead to discrepancies in reported molecular weights and formulas. It is imperative to consult the certificate of analysis provided by the supplier for precise specifications. Below is a summary of representative data from different suppliers, highlighting this variability.

| Property | Specification 1 | Specification 2 |

| Chemical Name | Mal-amido-PEG12-NHS ester | Amido Mal-PEG12-NHS Ester |

| Molecular Formula | C₂₉H₄₄N₂O₁₅[8] | C₃₈H₆₃N₃O₁₉[12][13][14] |

| Molecular Weight | ~660 g/mol [8] | 865.92 g/mol [12][13][14] |

| CAS Number | 2101722-60-3[8] | 756525-92-5[12][14] |

| Storage | Store at -20°C, protected from light and moisture.[8] | Store at -20°C.[15] |

This guide will proceed using the structure corresponding to the molecular weight of approximately 865.92 g/mol for illustrative purposes in diagrams and protocols. Researchers should always adjust molar calculations based on the specific product in use.

Below is the chemical structure of a representative Mal-amido-PEG12-NHS ester.

Caption: Chemical Structure of Mal-amido-PEG12-NHS Ester.

Core Reaction Mechanisms

The utility of Mal-amido-PEG12-NHS ester lies in the high selectivity and efficiency of its two terminal reactive groups.[1][2] A thorough understanding of their respective reaction mechanisms is essential for optimizing conjugation protocols.

NHS Ester Reaction with Primary Amines

The NHS ester facilitates the formation of a stable amide bond with primary amines, such as those found on the side chain of lysine residues or at the N-terminus of proteins.[16][17]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution.[11][18] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group to form the stable amide bond.[16][18][19]

Caption: NHS Ester Reaction with a Primary Amine.

Key Experimental Parameters:

-

pH: This is the most critical factor.[16] The reaction is most efficient in the pH range of 7.2 to 8.5, where a sufficient concentration of the primary amine is deprotonated and thus nucleophilic.[16][17] Below this range, the reaction slows considerably. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[16][18]

-

Buffer: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[18] Buffers containing primary amines, like Tris, will compete for reaction with the NHS ester.[18]

-

Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous environments.[17] Stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used immediately.[6][19]

Maleimide Reaction with Thiols

The maleimide group is highly selective for thiol (sulfhydryl) groups, commonly found on cysteine residues.[1][20]

Mechanism: The reaction is a Michael addition, where the thiol acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring.[1][2][21] This forms a stable, covalent thioether bond.[1][20]

Caption: Maleimide Reaction with a Thiol Group.

Key Experimental Parameters:

-

pH: The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5.[1][20] In this window, the thiol group is sufficiently nucleophilic, and the reaction is highly selective for thiols over amines.[1] Above pH 7.5, the maleimide can react with amines (e.g., lysine), and the rate of maleimide hydrolysis increases.[1][20]

-

Reducing Agents: Ensure that any reducing agents used to cap cysteines (e.g., DTT, TCEP) are removed before introducing the maleimide-containing reagent, as they will compete for the reaction.

Experimental Protocol: Two-Step Sequential Conjugation to an Antibody

This protocol outlines a general procedure for conjugating a small molecule containing a thiol group to an antibody using Mal-amido-PEG12-NHS ester. This is a common workflow in the development of ADCs.

Causality: A two-step process is employed because NHS esters are more susceptible to hydrolysis than maleimides.[15] Therefore, the more labile NHS ester is reacted first with the antibody's lysines, followed by the reaction of the more stable maleimide with the thiol-containing payload.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]

- 9. MAL-amido-PEG12-NHS - CD Bioparticles [cd-bioparticles.net]

- 10. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]

- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 12. precisepeg.com [precisepeg.com]

- 13. peg-linker.com [peg-linker.com]

- 14. Mal-amido-PEG12-NHS Ester - 浙江瑞奥生物科技有限公司 [ruiaobio.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. benchchem.com [benchchem.com]

- 17. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. glenresearch.com [glenresearch.com]

- 20. vectorlabs.com [vectorlabs.com]

- 21. bachem.com [bachem.com]

A Comprehensive Technical Guide to the Synthesis of Mal-amido-PEG12-NHS Ester

This guide provides an in-depth exploration of the synthetic pathway for Mal-amido-PEG12-NHS ester, a critical heterobifunctional crosslinker in the fields of bioconjugation, drug delivery, and proteomics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a detailed rationale for the chosen methodologies, rooted in established chemical principles. We will dissect each stage of the synthesis, from the selection of starting materials to the final purification and characterization, providing field-proven insights to ensure a robust and reproducible outcome.

Introduction: The Versatility of Mal-amido-PEG12-NHS Ester

Mal-amido-PEG12-NHS ester is a powerful tool for covalently linking molecules. Its structure is intelligently designed with three key components:

-

A Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2]

-

A Polyethylene Glycol (PEG) Linker: The 12-unit PEG chain is a hydrophilic spacer that imparts water solubility to the crosslinker and the resulting conjugate.[3][4] This property is crucial for biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of modified biomolecules.

-

An N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that readily couples with primary amines, such as those on lysine residues or the N-terminus of proteins, to form stable amide bonds.[5][6]

This heterobifunctional nature allows for a controlled, stepwise conjugation of two different molecules, making it an invaluable reagent for creating antibody-drug conjugates (ADCs), pegylated proteins, and functionalized surfaces for bioassays.[7][8]

Strategic Synthesis Pathway

The synthesis of Mal-amido-PEG12-NHS ester is a multi-step process that begins with the commercially available and well-characterized starting material, Boc-NH-PEG12-COOH.[7][9] This strategic choice of a protected amine and a free carboxylic acid allows for sequential functionalization of the two ends of the PEG linker. The overall synthesis can be logically divided into three core stages:

-

Deprotection of the Amine: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

-

Maleimide Functionalization: Introduction of the thiol-reactive maleimide group at the newly freed amine terminus.

-

NHS Ester Activation: Conversion of the terminal carboxylic acid into a highly reactive NHS ester to facilitate conjugation to amines.

Stage 1: Boc Deprotection of Boc-NH-PEG12-COOH

The journey begins with the selective deprotection of the amine group on the Boc-NH-PEG12-COOH starting material. The Boc group is a widely used amine protecting group due to its stability in a range of conditions and its facile cleavage under acidic conditions.[5]

Causality Behind Experimental Choices

Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection.[1][5] Its strong acidity efficiently protonates the carbonyl oxygen of the Boc group, initiating the cleavage mechanism. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) to ensure solubility of the starting material and to prevent unwanted side reactions.

The mechanism proceeds through a stable tert-butyl cation intermediate. This cation is a potent electrophile and can potentially alkylate electron-rich amino acid residues if this chemistry were being performed on a peptide.[5] However, in this small molecule synthesis, this is less of a concern. The carbamic acid intermediate that is also formed is unstable and readily decomposes to the free amine and carbon dioxide gas.[5][7]

Experimental Protocol: Step 1

-

Dissolution: Dissolve Boc-NH-PEG12-COOH (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration would be 0.1-0.2 M.

-

Reaction: Stir the solution at room temperature for 1-2 hours. The reaction should be performed in a well-ventilated fume hood as TFA is corrosive and volatile, and the reaction generates carbon dioxide.[5]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The product, H₂N-PEG12-COOH, will have a different retention factor (Rf) than the starting material. A ninhydrin stain can be used to visualize the primary amine of the product.[1]

-

Work-up and Isolation: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times). The resulting crude H₂N-PEG12-COOH, as its TFA salt, is often a viscous oil and can be used directly in the next step without further purification. For long-term storage or if higher purity is required, the product can be precipitated from cold diethyl ether.[1]

Characterization of H₂N-PEG12-COOH

-

¹H NMR: The disappearance of the characteristic peak for the Boc group's tert-butyl protons (around 1.4 ppm) confirms successful deprotection.

-

Mass Spectrometry (MS): ESI-MS will show the expected molecular weight for the deprotected product.

Stage 2: Synthesis of Mal-amido-PEG12-acid

With the primary amine now available, the next crucial step is the introduction of the maleimide functionality. This is achieved through a two-step, one-pot reaction with maleic anhydride.

Causality Behind Experimental Choices

The reaction begins with the nucleophilic attack of the primary amine on one of the carbonyl carbons of maleic anhydride, leading to the ring-opening of the anhydride and the formation of a maleamic acid intermediate.[10][11] This reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) to ensure the solubility of all reactants. A mild base, such as triethylamine (TEA), is added to neutralize the newly formed carboxylic acid and to facilitate the reaction.[7]

The subsequent cyclization of the maleamic acid to the desired maleimide is achieved by dehydration. A common and effective method for this is the use of acetic anhydride with a catalytic amount of a weak base like sodium acetate.[12] The acetic anhydride acts as the dehydrating agent, while the sodium acetate catalyzes the ring closure. Heating the reaction mixture drives the dehydration to completion.[7]

Experimental Protocol: Step 2

-

Formation of Maleamic Acid: Dissolve H₂N-PEG12-COOH (1 equivalent) and maleic anhydride (1.2 equivalents) in anhydrous DMF. Add triethylamine (TEA) (2 equivalents) to the mixture. Stir the reaction at room temperature for 4-6 hours.

-

Cyclization to Maleimide: To the same reaction vessel, add acetic anhydride (3 equivalents) and sodium acetate (0.5 equivalents). Heat the reaction mixture to 50-60°C and stir for 12-16 hours.

-

Monitoring: The progress of both the maleamic acid formation and its subsequent cyclization can be monitored by LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by adding the reaction mixture to cold diethyl ether. The resulting solid is collected by filtration and washed with cold diethyl ether. Further purification is achieved by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield pure Mal-amido-PEG12-acid.[7]

Characterization of Mal-amido-PEG12-acid

-

¹H NMR: The appearance of the characteristic singlet for the two protons on the maleimide double bond (around 6.7 ppm) is a key indicator of successful cyclization.

-

¹³C NMR: The appearance of signals corresponding to the maleimide carbonyl carbons.

-

Mass Spectrometry (MS): ESI-MS will confirm the expected molecular weight of the product.

-

HPLC: To assess the purity of the final intermediate.

Stage 3: Synthesis of Mal-amido-PEG12-NHS ester

The final step in this synthetic sequence is the activation of the terminal carboxylic acid to form the amine-reactive NHS ester. This transformation is critical for the utility of the final crosslinker.

Causality Behind Experimental Choices

The activation of carboxylic acids to NHS esters is a cornerstone of bioconjugation chemistry.[13] This is typically achieved using a carbodiimide coupling agent, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a popular choice due to its water solubility and the ease of removal of its urea byproduct.[6] The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to hydrolysis.[6][14]

To improve the efficiency of the reaction and to generate a more stable activated species, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to form the semi-stable NHS ester.[6] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and can be isolated, although it is typically used in situ for subsequent conjugation reactions. The reaction is performed in an anhydrous aprotic solvent like DCM under an inert atmosphere to prevent moisture from hydrolyzing the reagents and the product.

Experimental Protocol: Step 3

-

Reaction Setup: Dissolve Mal-amido-PEG12-acid (1 equivalent), N-hydroxysuccinimide (NHS) (1.2 equivalents), and EDC hydrochloride (1.5 equivalents) in anhydrous DCM under an argon or nitrogen atmosphere.

-

Reaction: Stir the mixture at room temperature for 12-18 hours.

-

Monitoring: The progress of the reaction can be monitored by TLC or LC-MS by observing the consumption of the starting material and the appearance of the product.

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude Mal-amido-PEG12-NHS ester can be further purified by flash column chromatography on silica gel.

Characterization of Mal-amido-PEG12-NHS ester

-

¹H NMR: The appearance of a characteristic singlet for the four protons of the NHS ring (around 2.9 ppm) confirms the formation of the NHS ester.

-

Mass Spectrometry (MS): ESI-MS will show the expected molecular weight for the final product.

-

HPLC: To determine the final purity of the Mal-amido-PEG12-NHS ester.

Data Presentation

Table 1: Summary of Reagents and Intermediates

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| tert-butyl (1-oxo-1-(4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontan-39-yl)amino)-2-carboxylate | Boc-NH-PEG12-COOH | C₃₉H₇₅NO₁₇ | 826.0 | Boc-protected amine, Carboxylic acid |

| 1-amino-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontan-39-oic acid | H₂N-PEG12-COOH | C₃₄H₆₇NO₁₅ | 725.9 | Primary amine, Carboxylic acid |

| 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontan-39-oic acid | Mal-amido-PEG12-acid | C₃₈H₆₉NO₁₇ | 823.9 | Maleimide, Carboxylic acid |

| 2,5-dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontan-39-oate | Mal-amido-PEG12-NHS ester | C₄₂H₇₂N₂O₁₉ | 921.0 | Maleimide, NHS ester |

Note: Molecular weights are approximate and may vary slightly based on isotopic distribution.

Visualizations

Overall Synthesis Workflow

Caption: Overall synthesis workflow for Mal-amido-PEG12-NHS ester.

Mechanism of EDC/NHS Activation

Caption: Mechanism of EDC/NHS mediated carboxyl activation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and characterization at each step. The use of orthogonal analytical techniques such as TLC, LC-MS, and NMR provides a comprehensive assessment of reaction completion, purity of intermediates, and confirmation of the final product's identity. By following these detailed procedures and characterization checkpoints, researchers can have high confidence in the quality and reactivity of their synthesized Mal-amido-PEG12-NHS ester.

Conclusion

The synthesis of Mal-amido-PEG12-NHS ester is a well-established and robust process. By understanding the underlying chemical principles and meticulously following the detailed protocols outlined in this guide, researchers can reliably produce this versatile crosslinker for a wide range of applications in biotechnology and pharmaceutical development. The strategic, multi-step approach ensures high purity and functionality, empowering scientists to create novel and effective bioconjugates.

References

-

Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Available at: [Link]

-

G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Published September 26, 2017. Available at: [Link]

-

News. The reaction between maleic anhydride and amines is an important pathway. Published March 21, 2024. Available at: [Link]

- Rastogi, R. P., Singh, N. B., & Srivastavat, A. K. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 523-526.

- Google Patents. US2306918A - Amine reaction product.

-

Scribd. Preparation of Maleimide. Available at: [Link]

-

Bio-Synthesis, Inc. PEGylation. Available at: [Link]

-

European Pharmaceutical Review. Protein PEGylation Process: An overview of chemistry. Published February 22, 2010. Available at: [Link]

-

IDOSI Journals. Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Available at: [Link]

-

PubMed Central (PMC). Maleimide-Functionalized Poly(2-oxazoline)s and their conjugation to Elastin-like Polypeptides. Published January 12, 2016. Available at: [Link]

- Google Patents. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.

-

AxisPharm. Amide coupling Protocol for Amino PEG. Published September 23, 2024. Available at: [Link]

-

ACS Publications. Synthesis of Poly(ethylene glycol)-based Hydrogels via Amine-Michael Type Addition with Tunable Stiffness and Postgelation Chemical Functionality. Available at: [Link]

-

ACS Publications. One-Pot Synthesis of PEG–Poly(amino acid) Block Copolymers Assembling Polymeric Micelles with PEG-Detachable Functionality. Published January 22, 2019. Available at: [Link]

-

Interchim. Maleimido – PEG – acids & NHS esters. Available at: [Link]

-

CD Bioparticles. MAL-amido-PEG12-NHS. Available at: [Link]

-

Creative Biolabs. Mal-amido-PEG12-NHS (CAT#: ADC-L-M0550). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mal-PEG12-NHS ester, 2669737-09-9 | BroadPharm [broadpharm.com]

- 4. MAL-amido-PEG12-NHS - CD Bioparticles [cd-bioparticles.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]

- 10. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 11. US2306918A - Amine reaction product - Google Patents [patents.google.com]

- 12. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 13. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 14. info.gbiosciences.com [info.gbiosciences.com]

Difference between Mal-amido--PEG12-NHS and Mal-PEG12-NHS.

An In-Depth Technical Guide to Understanding the Core Differences Between Mal-amido-PEG12-NHS and Mal-PEG12-NHS for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of bioconjugation, the choice of a crosslinker is a critical decision that dictates the stability, efficacy, and overall performance of the resulting conjugate. Among the plethora of available options, heterobifunctional polyethylene glycol (PEG) linkers featuring a maleimide and an N-hydroxysuccinimide (NHS) ester have gained prominence, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][] This guide provides an in-depth analysis of two closely related yet distinct PEG12 linkers: Mal-amido--PEG12-NHS and Mal-PEG12-NHS. Understanding their fundamental structural and functional differences is paramount for designing robust and reproducible bioconjugation strategies.

Deconstructing the Core Components: A Foundation in Bioconjugation Chemistry

Before delving into the specifics of each linker, it is essential to understand the roles of their constituent functional groups:

-

Maleimide: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.[3] The reaction, a Michael addition, proceeds rapidly at a neutral pH range (6.5-7.5) to form a stable thioether bond.[4] However, this linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the physiological environment, which can lead to deconjugation.[5][6]

-

N-Hydroxysuccinimide (NHS) Ester: NHS esters are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[7] This reaction forms a stable amide bond, a cornerstone of protein chemistry.[8] The efficiency of the NHS ester reaction is pH-dependent, with an optimal range of 7.2-9.[9] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[7][9]

-

Polyethylene Glycol (PEG)12: The PEG spacer, consisting of 12 ethylene glycol units, imparts several desirable properties to the linker and the final conjugate. It enhances aqueous solubility, reduces aggregation, and can minimize steric hindrance.[][10] PEGylation is a well-established technique to improve the pharmacokinetic properties of therapeutic molecules.[][11]

The Core Distinction: Unveiling the Amide Bond in this compound

The fundamental difference between this compound and Mal-PEG12-NHS lies in the chemical linkage between the maleimide moiety and the PEG12 spacer.

-

This compound contains an amide bond connecting the maleimide group to the PEG chain.[12][13]

-

Mal-PEG12-NHS features a direct linkage, typically an ether or an alkyl chain, between the maleimide and the PEG spacer.[14][15]

This seemingly subtle variation has significant implications for the linker's chemical properties and its performance in bioconjugation applications.

Visualizing the Structural Difference

The following diagram illustrates the chemical structures of both linkers, highlighting the presence of the amide bond in Mal-amido-PEG12-NHS.

Caption: Structural comparison of Mal-amido-PEG12-NHS and Mal-PEG12-NHS.

Practical Implications for the Researcher: A Comparative Analysis

The presence of the amide bond in this compound introduces distinct characteristics that should be carefully considered during experimental design.

| Property | This compound | Mal-PEG12-NHS | Rationale and Causality |

| Linker Stability | Enhanced | Standard | The amide bond is generally more resistant to hydrolysis than the ether or alkyl linkages often found in Mal-PEG12-NHS, potentially leading to a longer shelf-life and more consistent reactivity.[16][17] |

| Hydrophilicity | Slightly Increased | Standard | The amide group can participate in hydrogen bonding, which may marginally increase the overall hydrophilicity of the linker compared to a simple ether or alkyl linkage. |

| Steric Hindrance | Potentially Altered | Standard | The planarity and rigidity of the amide bond might influence the spatial orientation of the maleimide group relative to the PEG chain, which could subtly affect its accessibility to sterically hindered thiols. |

| Susceptibility to Enzymatic Cleavage | Potentially Increased | Lower | While generally stable, amide bonds can be susceptible to cleavage by certain proteases. This is a consideration in specific biological environments, although the synthetic amide in the linker is less likely to be a substrate than a peptide bond in a protein. |

| Cost | Generally Higher | Generally Lower | The synthesis of Mal-amido-PEG12-NHS involves an additional coupling step to introduce the amide bond, which can increase the manufacturing cost.[18] |

Experimental Protocol: A Step-by-Step Guide to Antibody-Drug Conjugation

The following protocol outlines a general two-step procedure for conjugating a cytotoxic drug (payload) to an antibody using either Mal-amido-PEG12-NHS or Mal-PEG12-NHS. The choice between the two linkers will depend on the specific requirements for stability and other factors as detailed above.

Workflow Overview

Caption: Two-step antibody-drug conjugation workflow.

Detailed Methodology

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound or Mal-PEG12-NHS

-

Thiol-containing payload

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Conjugation Buffer: PBS with 5 mM EDTA, pH 6.5-7.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Step 1: Modification of the Antibody with the Linker

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer.

-

Linker Stock Solution: Immediately before use, dissolve the Mal-amido-PEG12-NHS or Mal-PEG12-NHS in anhydrous DMSO to a concentration of 10-20 mM.

-

Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted linker by size-exclusion chromatography or dialysis against the Conjugation Buffer.

Causality Insight: The reaction is performed at a slightly alkaline pH (7.2-8.0) to facilitate the reaction between the NHS ester and the primary amines on the antibody.[19] However, excessively high pH should be avoided to minimize hydrolysis of the NHS ester.[7]

Step 2: Conjugation of the Thiol-Containing Payload

-

Payload Preparation: Dissolve the thiol-containing payload in DMSO.

-

Reaction: Add a 1.5- to 5-fold molar excess of the payload solution to the maleimide-activated antibody solution from Step 1.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in an oxygen-free environment (e.g., by purging with nitrogen or argon) to prevent oxidation of the thiol groups.

-

Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol such as N-acetylcysteine to a final concentration of 1 mM and incubate for 30 minutes.

-

Final Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove any unreacted payload and other small molecules.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).

Causality Insight: The conjugation of the payload is carried out at a near-neutral pH (6.5-7.5) to ensure the specific reaction between the maleimide and the thiol group.[4] At pH values above 7.5, the maleimide group can also react with amines, leading to undesirable side products.[20]

Conclusion: Making an Informed Decision

The choice between this compound and Mal-PEG12-NHS is not merely a matter of preference but a strategic decision based on the specific demands of the application. The enhanced stability conferred by the amide bond in this compound may be advantageous for applications requiring long-term storage of the linker or for conjugates that will be subjected to harsh conditions. Conversely, for many standard applications, the more economical Mal-PEG12-NHS may provide perfectly adequate performance. By understanding the underlying chemical principles and the practical implications of their structural differences, researchers can make an informed choice to optimize their bioconjugation strategies and accelerate their research and development efforts.

References

- Alley, S. C., Okeley, N. M., & Senter, P. D. (2010). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.

- Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., & Kalt, B. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemistryOpen, 9(10), 1038-1042.

- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.

- Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

AxisPharm. (n.d.). Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3. Retrieved from [Link]

-

Biopharma PEG. (n.d.). Mal-PEG12-NHS | CAS:2669737-09-9. Retrieved from [Link]

-

OLY-1023-YS233. (n.d.). Maleimide-PEG4-NHS Ester PEGylation Crosslinker. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Mal-amido-PEG12-NHS (CAT#: ADC-L-M0550). Retrieved from [Link]

- Hennink, W. E., & van Nostrum, C. F. (2012). Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels. Journal of Controlled Release, 157(1), 13-21.

-

ResearchGate. (n.d.). Influence of Amide versus Ester Linkages on the Properties of Eight-Armed PEG-PLA Star Block Copolymer Hydrogels. Retrieved from [Link]

-

Glyco MindSynth. (n.d.). Mal-PEG12-NHS ester. Retrieved from [Link]

-

ResearchGate. (n.d.). PEGylation of primary amines in proteins, forming an amide linkage. Retrieved from [Link]

Sources

- 1. purepeg.com [purepeg.com]

- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. purepeg.com [purepeg.com]

- 11. researchgate.net [researchgate.net]

- 12. Mal-Amido-PEG12 NHS Ester, CAS 2101722-60-3 | AxisPharm [axispharm.com]

- 13. Mal-amido-PEG12-NHS, 2101722-60-3 | BroadPharm [broadpharm.com]

- 14. Mal-PEG12-NHS | CAS:2669737-09-9 | Biopharma PEG [biochempeg.com]

- 15. Mal-PEG12-NHS ester, 2669737-09-9 | BroadPharm [broadpharm.com]

- 16. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. vectorlabs.com [vectorlabs.com]

The Strategic Core of Bioconjugation: An In-depth Technical Guide to the Role of the PEG12 Spacer

Introduction: Beyond the Covalent Bond—The Linker as a Functional Modulator

In the sophisticated architecture of modern biotherapeutics, such as Antibody-Drug Conjugates (ADCs), the linker is not merely a passive tether. It is a critical determinant of the conjugate's overall success, profoundly influencing its stability, solubility, pharmacokinetics (PK), and therapeutic index.[1][2] Among the various strategies in linker technology, the incorporation of discrete polyethylene glycol (PEG) spacers has become a cornerstone of rational drug design.[3][4]

This guide provides a deep technical exploration of the 12-unit monodisperse PEG spacer (PEG12), a frequently utilized linker component that offers a crucial balance of properties. We will dissect the molecular attributes of the PEG12 chain, elucidate its primary functions in overcoming common bioconjugation challenges, and provide field-proven protocols and quantitative data to guide researchers in its effective application. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, empowering scientists to leverage the PEG12 spacer for the development of safer and more effective biotherapeutics.

The Molecular Blueprint: Why a 12-Unit PEG Spacer?

A PEG12 spacer is a monodisperse, homogeneous entity, meaning it has a precise, defined molecular weight and structure, consisting of 12 repeating ethylene glycol units.[5] This uniformity is a critical advantage over traditional polydisperse PEGs, ensuring batch-to-batch consistency and a homogeneous final product with predictable properties.[4][5] The choice of 12 units often represents an empirical sweet spot, providing significant functional benefits without introducing excessive length that could potentially reduce biological potency due to steric hindrance.[1][6]

The core physicochemical attributes stem from its unique structure:

-

Inherent Hydrophilicity: The repeating ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell.[7][8] This property is fundamental to many of the PEG12 spacer's advantages.

-

Conformational Flexibility: The rotational freedom of the C-O bonds imparts significant flexibility, allowing the spacer to adopt various conformations.[9]

-

Biocompatibility: PEG is renowned for its low toxicity and minimal immunogenicity, making it a safe and reliable component for in vivo applications.[9][10]

The logical relationship between PEG12's structure and its primary benefits is a foundational concept in its application.

Caption: Core properties of the PEG12 spacer derived from its structure.

The Functional Imperatives of the PEG12 Spacer in Bioconjugates

The decision to incorporate a PEG12 spacer is driven by its ability to solve several critical challenges encountered in drug development. Its integration into a linker architecture imparts significant advantages that enhance the overall performance and safety profile of the bioconjugate.

Enhancing Solubility and Mitigating Aggregation

A primary and crucial advantage of the PEG12 spacer is the significant improvement in the solubility of the bioconjugate.[7] Many highly potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation and insolubility of the final conjugate.[7][11] This aggregation can compromise therapeutic efficacy, induce an immune response, and make formulation difficult.[7][]

The hydrophilic PEG12 chain acts as a "solubility reservoir," effectively counteracting the hydrophobicity of the payload.[2][13] The hydration shell created by the PEG chain not only improves overall water solubility but also acts as a physical barrier, preventing the hydrophobic drug moieties on adjacent bioconjugates from interacting and forming aggregates.[7][10] This enables the production of ADCs with higher drug-to-antibody ratios (DARs) while maintaining acceptable biophysical properties.[11][14]

Improving Pharmacokinetics and Extending Circulation Half-Life

PEGylation is a well-established strategy for extending the in vivo circulation time of biotherapeutics.[7][15] The PEG12 spacer contributes to this effect through two primary mechanisms:

-

Increased Hydrodynamic Size: The PEG chain and its associated water molecules increase the apparent size (hydrodynamic radius) of the bioconjugate.[10][15] This larger size reduces the rate of renal clearance, as the molecule is less readily filtered by the kidneys.[15]

-

Steric Shielding: The flexible PEG chain creates a protective "shield" around the bioconjugate.[10][16] This shield can mask the molecule from uptake by the reticuloendothelial system (RES) in the liver and spleen, a major pathway for the clearance of biotherapeutics.[11] This shielding effect also protects the protein component from proteolytic enzymes, further extending its stability and circulation half-life.[10][15]

The result is a longer systemic circulation time, which allows for greater exposure of the target tissue (e.g., a tumor) to the therapeutic agent, thereby improving efficacy.[11][15]

Reducing Steric Hindrance for Binding Events

While excessively long PEG chains can cause their own steric hindrance issues, a moderately sized spacer like PEG12 is often used to overcome steric hindrance.[17][18] In many bioconjugation applications, particularly in diagnostics and affinity assays, the functional moiety (e.g., biotin) needs to be accessible for binding to its partner (e.g., streptavidin).[19] If the biotin is attached too closely to a large protein, the protein's bulk can physically block streptavidin from binding efficiently.[18][19]

The PEG12 spacer acts as a flexible arm, extending the functional moiety away from the surface of the biomolecule.[19] This increased spatial separation minimizes steric hindrance and ensures more efficient and reliable binding of interacting partners.[19]

Caption: A PEG12 spacer overcomes steric hindrance for efficient binding.

Quantitative Impact and Characterization

The theoretical benefits of the PEG12 spacer are validated by quantitative experimental data. The selection of an optimal spacer length is highly dependent on the specific antibody, payload, and target, but general trends highlight the value of intermediate-length linkers like PEG12.[1]

Data Presentation: Comparative Analysis

The following tables summarize key data illustrating the impact of PEG spacers on bioconjugate properties.

Table 1: Physicochemical Properties of a Representative Fmoc-PEG12-Linker

| Property | Value | Significance | Reference(s) |

|---|---|---|---|

| Chemical Name | Fmoc-NH-PEG12-CH2COOH | Heterobifunctional for synthesis | [9] |

| Molecular Weight | 806.9 g/mol | Monodisperse, ensuring conjugate homogeneity | [9] |

| Spacer Arm Length | ~50 Å | Provides significant spatial separation | [20] |

| Calculated LogP | Negative Value | Indicates high hydrophilicity |[20] |

Table 2: Comparative Pharmacokinetics of Bioconjugates with Varying PEG Spacers

| Parameter | Non-PEGylated Analog | PEG6 Analog | PEG12 Analog | Rationale for Change | Reference(s) |

|---|---|---|---|---|---|

| Lipophilicity (logD) | Higher | Lower | Lowest (-2.22) | Increased hydrophilicity from longer PEG chain | [15] |

| Serum Stability (t½) | 246 ± 4 hours | 584 ± 20 hours | Tendency to reverse | PEG provides shielding from enzymatic degradation | [15] |

| Clearance Rate | High | Moderate | Low | Increased hydrodynamic size reduces renal filtration |[11][15] |

Table 3: Impact of PEG Linker Length on ADC Performance

| Linker Length | Average DAR Achievable | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Key Trade-Off | Reference(s) |

|---|---|---|---|---|---|

| Short (e.g., PEG2-4) | Moderate | Potent | Good | May offer less solubility benefit for very hydrophobic payloads. | [1] |

| Intermediate (e.g., PEG8-12) | High | Potent | Often Optimal | Represents a balance between good PK and potent cytotoxicity. | [1][3] |

| Long (e.g., PEG24+) | High | May be reduced | Often Improved | Enhanced PK may be offset by reduced potency due to steric hindrance. |[1][13] |

Experimental Protocols: A Self-Validating System

The successful application of PEG12 spacers requires robust and reproducible experimental methodologies. The following protocols provide detailed, step-by-step instructions for key workflows.

Protocol 1: Two-Step Protein Conjugation Using a Heterobifunctional NHS-Ester-PEG12-Maleimide Linker

This protocol describes the conjugation of a thiol-containing payload to a protein (e.g., antibody) via its primary amines (lysine residues). The two-step process ensures specificity and control.

Objective: To covalently link a small molecule drug containing a thiol group to an antibody.

Materials:

-

Antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

NHS-Ester-PEG12-Maleimide linker.

-

Thiol-containing payload (Drug-SH).

-

Reaction Buffers: PBS (pH 7.2-7.5) and a slightly acidic buffer (e.g., MES, pH 6.0-6.5).

-

Quenching Reagent: Tris or hydroxylamine (for NHS ester) and L-cysteine (for maleimide).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Workflow Diagram:

Caption: Experimental workflow for a two-step bioconjugation reaction.

Methodology:

-

Step 1: Reaction with Primary Amines (Antibody Activation)

-

Dissolve the NHS-Ester-PEG12-Maleimide linker in a dry, water-miscible solvent (e.g., DMSO) immediately before use.

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution (in PBS, pH 7.2-7.5). Causality: The slightly basic pH facilitates the reaction between the NHS ester and the deprotonated primary amines on lysine residues.[17]

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 6.5-7.0). This step is critical to prevent the linker from reacting with the thiol payload in the next step.

-

-

Step 2: Reaction with Thiol Group (Payload Conjugation)

-

Immediately add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody.

-

Causality: The maleimide group reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. A slightly acidic pH can help minimize hydrolysis of the maleimide ring.

-

Incubate for 1-2 hours at room temperature.

-

Quench any unreacted maleimide groups by adding a final concentration of 1 mM L-cysteine and incubating for 15 minutes.

-

-

Final Purification

-

Purify the final antibody-drug conjugate (ADC) from excess payload and quenching reagents using a desalting column or size-exclusion chromatography (SEC).

-

The purified ADC is now ready for characterization.

-

Protocol 2: Characterization of PEGylated Conjugate by LC/MS

Objective: To determine the drug-to-antibody ratio (DAR) and confirm the successful conjugation.

Materials:

-

Purified ADC sample.

-

LC/MS system (e.g., Q-TOF) with a reversed-phase column suitable for proteins.

-

Mobile Phases: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

-

Deconvolution software.

Methodology:

-

Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

LC Separation: Inject the sample onto the reversed-phase column. Elute the ADC using a gradient from low to high percentage of Mobile Phase B. Causality: The gradient separates the ADC from any remaining low-molecular-weight impurities. The denaturing conditions of the reversed-phase analysis are suitable for intact mass analysis.[21]

-

MS Analysis: Acquire mass spectra of the eluting protein peak in the positive ion mode. The resulting spectrum will show a distribution of charge states for the intact ADC.

-

Data Deconvolution: Use a deconvolution algorithm (e.g., MaxEnt1) to convert the charge state distribution into a zero-charge mass spectrum.[21]

-

DAR Calculation: The deconvoluted spectrum will show multiple peaks, each corresponding to the antibody conjugated with a different number of drug-linker molecules (DAR 0, 1, 2, 3, etc.). The average DAR can be calculated from the relative abundance of these peaks.

Conclusion

The PEG12 spacer is a powerful and versatile tool in the bioconjugation toolkit, not merely a connector but a strategic component for rational drug design. Its monodisperse nature ensures reproducibility, while its inherent hydrophilicity, flexibility, and biocompatibility directly address fundamental challenges in drug development.[5][9] By enhancing solubility, mitigating aggregation, extending circulation half-life, and reducing immunogenicity, the PEG12 spacer can significantly improve the therapeutic index of a bioconjugate.[7][11][15] A thorough understanding of its properties, supported by quantitative data and robust experimental protocols, enables researchers and drug development professionals to engineer next-generation therapeutics with superior performance and safety profiles.

References

- BenchChem. (2025). The Role of PEG2 Spacers in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide.

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- BenchChem. (2025). Managing steric hindrance in bioconjugation with PEG12 linkers.

- BenchChem. (2025). The Influence of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis.

- BenchChem. (2025). An In-depth Technical Guide to the Steric Hindrance Effects of m-PEG12-Thiol.

- Walsh Medical Media. (n.d.). PEGylation – Successful Approach for Therapeutic Protein Conjugation.

- BenchChem. (2025). The Strategic Advantage of Hydrophilic PEG Spacers in Bioconjugation: A Technical Guide.

- Royal Society of Chemistry. (2021). The Use of Uniform PEG Compounds in the Design of ADCs.

- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.

- Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).

- BenchChem. (2025). Unveiling the Hydrophilic Heart of Bioconjugates: A Technical Guide to PEG Spacers.

- BenchChem. (2025). The Influence of a PEG12 Spacer on Bioconjugate Pharmacokinetics: A Comparative Analysis.

- BenchChem. (2025). An In-depth Technical Guide to the Role of the PEG12 Spacer in Biotinylation Reagents.

- BenchChem. (2025). The Strategic Integration of PEG12 Spacers in Fmoc Linkers: An In-depth Technical Guide.

- BenchChem. (2025). The Hydrophilic Core of Bioconjugation: A Technical Guide to 12-Unit PEG Linkers.

- BenchChem. (2025). The Role of the PEG12 Linker in Drug Discovery: A Technical Guide.

- BenchChem. (2025). Technical Support Center: Steric Hindrance Effects in Long-Chain PEG Biotinylation.

- LifeTein. (n.d.). Peptide Modifications: Linkers, spacers and PEGylation.